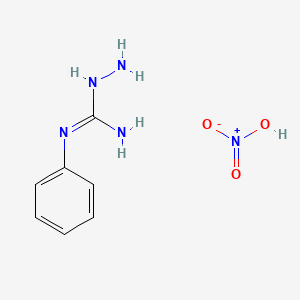
Hydrazinecarboximidamide, N-phenyl-, mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidamide, N-phenyl-, mononitrate is a chemical compound with the molecular formula C7H10N4O3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a phenyl ring, with a nitrate group as a counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-phenyl-, mononitrate typically involves the reaction of hydrazinecarboximidamide with a phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidamide, N-phenyl-, mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include phenyl-substituted hydrazine derivatives, oxides, and various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Hydrazinecarboximidamide, N-phenyl-, mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboximidamide, N-phenyl-, mononitrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the enzyme GABA-T, which plays a role in the regulation of neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
Hydrazinecarboximidamide, N-phenyl-, mononitrate can be compared with other similar compounds, such as:
Hydrazinecarboximidamide, N-phenyl-: This compound lacks the nitrate group and has different chemical properties.
Hydrazinecarboximidamide, N-methyl-: This compound has a methyl group instead of a phenyl group, leading to different reactivity and applications.
Hydrazinecarboximidamide, N-ethyl-: Similar to the N-methyl derivative, this compound has an ethyl group, which affects its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72189-68-5 |
|---|---|
Fórmula molecular |
C7H11N5O3 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
1-amino-2-phenylguanidine;nitric acid |
InChI |
InChI=1S/C7H10N4.HNO3/c8-7(11-9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,9H2,(H3,8,10,11);(H,2,3,4) |
Clave InChI |
UEWUOECACDJVBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(N)NN.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


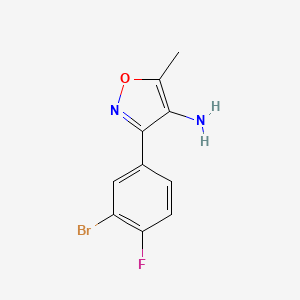
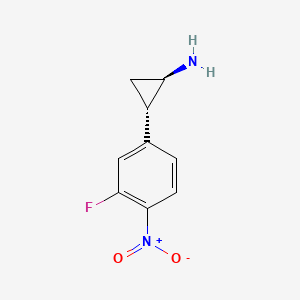
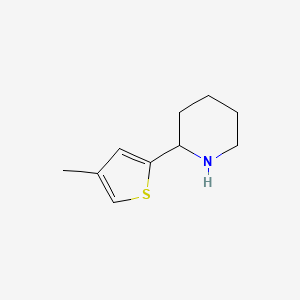
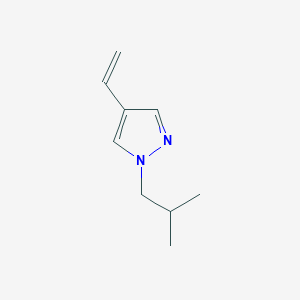
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
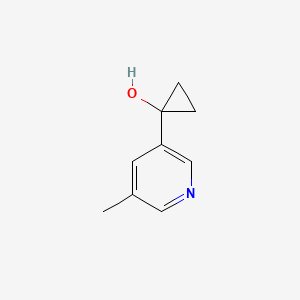


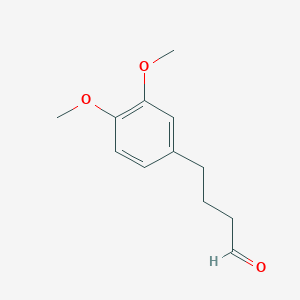
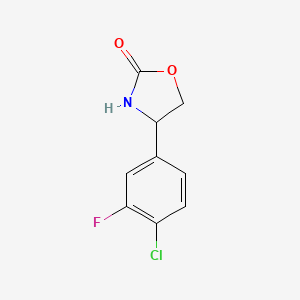
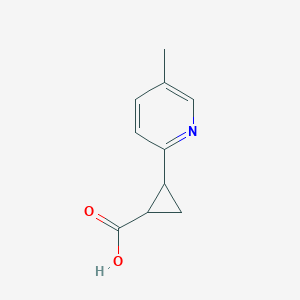
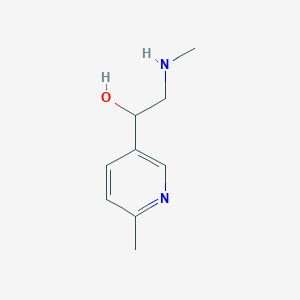
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
